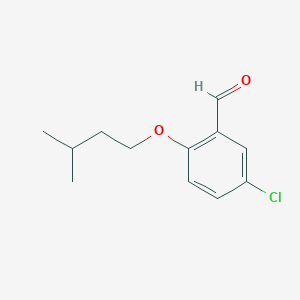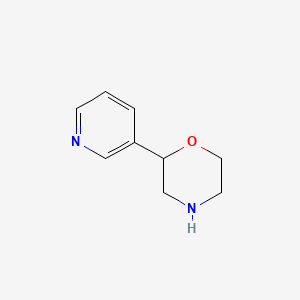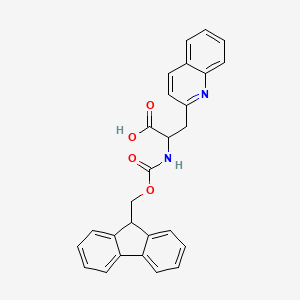
Fmoc-3-(2-quinolyl)-DL-alanine
Vue d'ensemble
Description
Fmoc-3-(2-quinolyl)-DL-alanine is a derivative of alanine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in the field of peptide synthesis and proteomics studies due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(2-quinolyl)-DL-alanine typically involves the protection of the amino group of alanine with the Fmoc groupThe reaction conditions often involve the use of bases such as pyridine for the deprotection of the Fmoc group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-3-(2-quinolyl)-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the quinolyl group.
Reduction: This reaction can be used to reduce any oxidized forms of the compound.
Substitution: This reaction can be used to introduce different functional groups at specific positions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinolyl group can lead to quinoline derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Fmoc-3-(2-quinolyl)-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides.
Biology: It is used in proteomics studies to analyze protein structures and functions.
Industry: It is used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of Fmoc-3-(2-quinolyl)-DL-alanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other positions. The quinolyl group can interact with various molecular targets, influencing the structure and function of the resulting peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-3-(2-quinolyl)-D-alanine: A similar compound with the D-configuration of alanine.
Fmoc-3-(2-quinolyl)-L-alanine: A similar compound with the L-configuration of alanine.
Uniqueness
Fmoc-3-(2-quinolyl)-DL-alanine is unique due to its DL-configuration, which provides a mixture of both D- and L-forms of alanine. This can be advantageous in certain applications where both configurations are required .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402699 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401514-70-3 | |
| Record name | Fmoc-3-(2-quinolyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


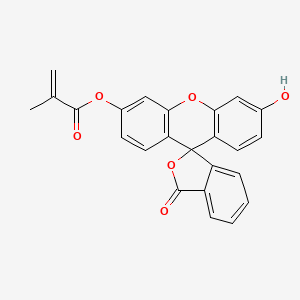
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
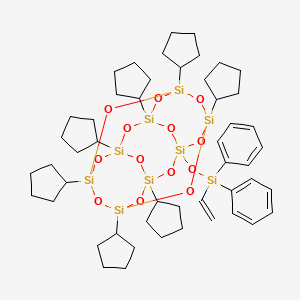
![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)
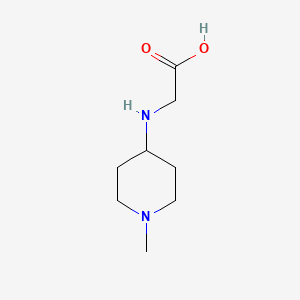


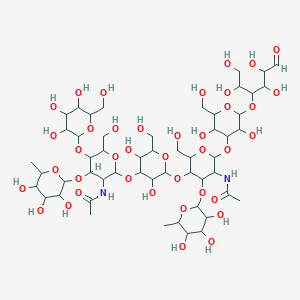
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)

